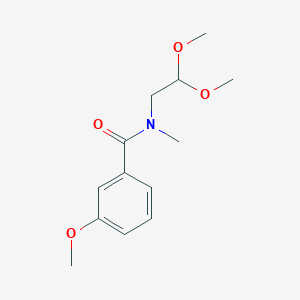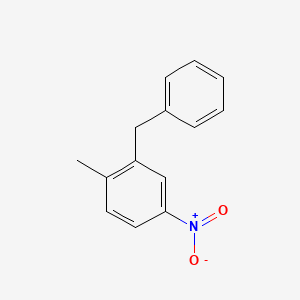
4-(methoxycarbonyl)benzyl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)benzyl 3-methoxybenzoate, also known as MMB-2201, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of endogenous cannabinoids in the human body. MMB-2201 was first synthesized in the early 2010s and has since gained popularity among the scientific community for its potential applications in research.
作用机制
The mechanism of action of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate involves the activation of the CB1 and CB2 receptors in the human body. These receptors are primarily located in the central and peripheral nervous systems and are involved in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. Upon activation, the CB1 and CB2 receptors modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various medical conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in lab experiments is its high affinity and selectivity for the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. Additionally, this compound is relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, one of the main limitations of using this compound is its potential for abuse and dependence, which may limit its clinical applications.
未来方向
There are several future directions for the use of 4-(methoxycarbonyl)benzyl 3-methoxybenzoate in scientific research. One potential application is in the development of new drugs for the treatment of chronic pain, anxiety, and other medical conditions. Additionally, this compound may be used to study the role of the CB1 and CB2 receptors in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Finally, this compound may be used to develop new tools for the diagnosis and treatment of cannabinoid-related disorders.
合成方法
4-(methoxycarbonyl)benzyl 3-methoxybenzoate can be synthesized using a variety of methods, including the classical route of indole synthesis and the palladium-catalyzed cross-coupling reaction. The classical route involves the condensation of indole-3-carboxylic acid with 4-(methoxycarbonyl)benzaldehyde in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methoxybenzoyl chloride to obtain this compound. The palladium-catalyzed cross-coupling reaction involves the reaction of 4-bromo-2-methoxybenzoic acid with 4-(methoxycarbonyl)benzyl chloride in the presence of a palladium catalyst and a base such as triethylamine.
科学研究应用
4-(methoxycarbonyl)benzyl 3-methoxybenzoate has been widely used in scientific research for its potential applications in the field of cannabinoid pharmacology. It has been shown to exhibit high affinity and selectivity for the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and pharmacological effects of these receptors. This compound has also been used in the development of new drugs for the treatment of various medical conditions, including chronic pain, anxiety, and neurological disorders.
属性
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-5-3-4-14(10-15)17(19)22-11-12-6-8-13(9-7-12)16(18)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXJSOYAGPGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B5856734.png)


![3-(2-hydroxyethyl)-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5856756.png)
![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)
![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
